A Comprehensive Technical Guide to 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde: Properties, Synthesis, and Applications
Executive Summary: This document provides a detailed technical overview of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis. With a molecular weight of 221.30 g/mol , this compound serves as a versatile intermediate, primarily in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its unique structure, featuring a reactive aldehyde group and a tertiary amine substituted with both ethyl and ethoxyethyl moieties, imparts a valuable balance of lipophilic and hydrophilic properties. This guide elucidates the compound's core physicochemical properties, presents a detailed, field-proven protocol for its synthesis and purification, outlines a comprehensive analytical workflow for structural validation and quality control, and discusses its chemical reactivity and potential applications in drug discovery and materials science. The methodologies described herein are designed to be self-validating, providing researchers and development professionals with a robust framework for utilizing this valuable chemical building block.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the chemical identity and key physicochemical data for 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde.
Chemical Identity
The compound is systematically named and identified by several international standards, ensuring unambiguous recognition in literature and databases.
| Identifier | Value | Source |
| IUPAC Name | 4-[(2-ethoxyethyl)(ethyl)amino]benzaldehyde | [2] |
| CAS Number | 21635-78-9 | [2][3] |
| Molecular Formula | C₁₃H₁₉NO₂ | [2] |
| Canonical SMILES | CCOCCN(CC)C1=CC=C(C=O)C=C1 | [2] |
| InChI Key | VPQDJWZOKQGORL-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD08703299 | [2] |
Physicochemical Data
The physical and chemical properties of the molecule dictate its behavior in various solvents and reaction conditions, influencing its handling, reactivity, and pharmacokinetic potential in derivative compounds.
| Property | Value | Source |
| Molecular Weight | 221.30 g/mol | [2] |
| Purity | ≥98% (typical) | [2] |
| LogP | 2.46 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Fsp³ | 0.46 | [2] |
The molecular structure combines a rigid aromatic core with flexible alkyl and ether chains. The tertiary amine acts as a powerful electron-donating group, activating the benzene ring, while the aldehyde function serves as a versatile chemical handle for a wide range of transformations.
Caption: 2D structure of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde.
Synthesis and Purification
The synthesis of substituted benzaldehydes is a cornerstone of medicinal and materials chemistry. The following section details a robust and logical approach to the synthesis of the title compound, emphasizing strategic choices to maximize yield and purity.
Retrosynthetic Analysis and Strategy
A common strategy for preparing substituted anilines is through N-alkylation of a primary or secondary amine precursor. In this case, 4-aminobenzaldehyde serves as an ideal starting material. The synthesis can be achieved via a sequential, two-step N-alkylation. This approach allows for controlled introduction of the ethyl and 2-ethoxyethyl groups.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: Two-Step N-Alkylation
This protocol is based on well-established N-alkylation methodologies. The causality for key experimental choices is explained to ensure reproducibility and understanding.
Step 1: Synthesis of 4-(Ethylamino)benzaldehyde
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Reagent Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzaldehyde (10.0 g, 82.5 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation while leaving the nucleophile reactive. A dry, inert atmosphere is crucial to prevent quenching of the base.
-
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 3.63 g, 90.8 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating the highly nucleophilic anilide anion. Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (7.2 mL, 90.8 mmol, 1.1 equiv) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Causality: Ethyl iodide is a reactive electrophile. Using a slight excess ensures complete consumption of the starting material. The reaction is monitored for completion.
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
Step 2: Synthesis of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
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Deprotonation: To the crude reaction mixture from Step 1, again cool to 0 °C and add a second portion of NaH (3.63 g, 90.8 mmol, 1.1 equiv) carefully.
-
Causality: The secondary amine is less acidic than the primary amine, but NaH is sufficiently strong to deprotonate it, preparing it for the second alkylation.
-
-
Alkylation: After stirring for 30 minutes, add 1-bromo-2-ethoxyethane (10.2 mL, 90.8 mmol, 1.1 equiv) dropwise. Allow the mixture to stir at room temperature for 24 hours.
-
Causality: 1-bromo-2-ethoxyethane introduces the second, more complex substituent. The reaction may be slower due to increased steric hindrance.
-
-
Reaction Monitoring: Monitor by TLC until the intermediate from Step 1 is consumed.
Work-up and Purification
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Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water to quench any unreacted NaH.
-
Causality: This safely neutralizes the reactive base and precipitates the organic product.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase containing DMF and inorganic salts.
-
-
Washing: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Causality: The brine wash removes residual water and DMF. MgSO₄ is a neutral drying agent that efficiently removes dissolved water.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution from 9:1 to 4:1 Hexanes:Ethyl Acetate.
-
Causality: Flash chromatography is essential to separate the desired product from unreacted starting materials, mono-alkylated intermediates, and other byproducts, yielding the pure compound.
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Analytical Characterization and Quality Control
A multi-technique analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound. This constitutes a self-validating system where each analysis provides complementary information.
Overview of Analytical Workflow
The analytical process follows a logical progression from initial purity checks to definitive structural elucidation.
Caption: Standard analytical workflow for compound validation.
Spectroscopic and Chromatographic Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve ~10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signatures:
-
An aldehyde proton singlet (~9.7-9.8 ppm).
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Aromatic protons exhibiting an AA'BB' pattern in the ~6.6-7.7 ppm region.
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Triplets and quartets corresponding to the two ethyl groups (-N-CH₂-CH₃ and -O-CH₂-CH₃).
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Triplets corresponding to the methylene protons of the ethoxyethyl bridge (-N-CH₂-CH₂-O-).
-
-
Expected ¹³C NMR Signatures:
-
Aldehyde carbonyl carbon (~190 ppm).
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Aromatic carbons (~110-155 ppm).
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Aliphatic carbons from the ethyl and ethoxyethyl chains (~12-70 ppm).
-
-
Trustworthiness: 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are used to definitively assign each signal and confirm the connectivity of the atoms, validating the proposed structure.[4]
3.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
-
Expected Result: The instrument should detect the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₁₃H₂₀NO₂⁺.
-
Trustworthiness: HRMS provides the elemental composition, which is a powerful confirmation of the molecular formula, distinguishing it from potential isomers.[4]
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Trustworthiness: HPLC is the gold standard for purity assessment. The peak area percentage of the main component is used to quantify purity, typically expected to be >98%. Coupling with a mass spectrometer (HPLC-MS) confirms the mass of the main peak and any impurities.[4]
Reactivity and Applications in Drug Discovery
The utility of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde stems from its tailored chemical reactivity and physical properties, making it a valuable building block for complex molecular architectures.
Chemical Reactivity Profile
The molecule's reactivity is dominated by the aldehyde group, which is a versatile electrophile.
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Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new C-N bonds.
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Wittig Reaction: Condenses with phosphorus ylides to form alkenes.
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Condensation Reactions: Reacts with active methylene compounds (e.g., malononitrile) or amines to form various heterocyclic systems or Schiff bases.[1][5]
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Oxidation: The aldehyde can be oxidized to a carboxylic acid.[6]
The tertiary amine is generally stable but provides a basic site and directs electrophilic aromatic substitution. The ethoxyethyl group enhances solubility in organic solvents and can introduce favorable pharmacokinetic properties in drug candidates.
Role as a Synthetic Building Block
This compound is an excellent intermediate for creating molecules where fine-tuning of solubility and electronic properties is desired.[1] The N,N-disubstituted aniline moiety is a common feature in many functional molecules:
-
Fluorescent Probes: The strong electron-donating amino group and the aromatic system form a donor-pi-acceptor (D-π-A) chromophore, which is the basis for many fluorescent dyes and probes.[1]
-
Pharmaceuticals: The scaffold can be incorporated into larger molecules targeting a range of biological systems.[1][6]
-
Materials Science: It can be used to synthesize polymers or functional materials with specific electronic or optical properties.[1]
Caption: Conceptual use in synthesizing a D-π-A fluorophore.
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. Adherence to established safety protocols minimizes risk to personnel and the environment.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Source:[2] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Source of Precautionary Phrases:[2]
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Conclusion
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde is a synthetically valuable building block characterized by its molecular weight of 221.30 g/mol and its dual-functionality. The protocols and data presented in this guide offer a comprehensive technical resource for its synthesis, characterization, and application. The strategic combination of a reactive aldehyde and a functionalized tertiary amine provides chemists with a powerful tool for the development of novel molecules in drug discovery, materials science, and beyond. The emphasis on self-validating analytical methods ensures the integrity and reproducibility of research built upon this versatile compound.
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o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
- Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents. Google Patents.
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p-AMINOBENZALDEHYDE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article . ResearchGate. Available at: [Link]
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Benzaldehyde, 4-[(2-chloroethyl)methylamino]- - Substance Details - SRS | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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